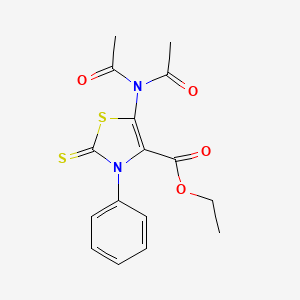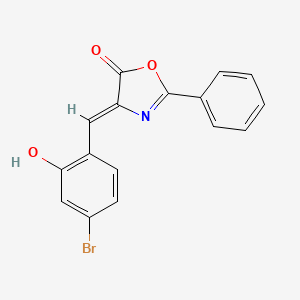![molecular formula C15H14N2O2 B5911724 3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HPPH and has been extensively studied for its potential applications in cancer therapy. HPPH belongs to the family of porphyrin-based photosensitizers and has shown promising results in preclinical studies.
作用機序
The mechanism of action of HPPH involves the generation of ROS upon activation by light of a specific wavelength. The ROS generated by HPPH cause damage to cancer cells, leading to their destruction. HPPH has been shown to accumulate selectively in cancer cells, making it an ideal candidate for cancer therapy.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. HPPH has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and spread.
実験室実験の利点と制限
One of the main advantages of HPPH is its selectivity for cancer cells, making it an ideal candidate for cancer therapy. HPPH has also been shown to have minimal toxicity in normal cells and tissues, making it a safe option for cancer treatment. However, one of the limitations of HPPH is its limited solubility in water, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the study of HPPH. One of the areas of interest is the development of new formulations that can improve its solubility and efficacy in vivo. Another area of interest is the study of the mechanism of action of HPPH in more detail to identify potential targets for cancer therapy. Additionally, the use of HPPH in combination with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of interest for future research.
Conclusion:
In conclusion, HPPH is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in preclinical studies for its potential applications in cancer therapy. HPPH has minimal toxicity in normal cells and tissues and has been shown to selectively accumulate in cancer cells, making it an ideal candidate for cancer treatment. However, its limited solubility in water is a limitation that needs to be addressed. Future research should focus on the development of new formulations, the study of its mechanism of action, and its use in combination with other cancer therapies.
合成法
The synthesis of HPPH involves the condensation of 2-acetylpyridine and 2-aminophenol in the presence of a catalyst. The reaction takes place in ethanol and is refluxed for several hours. The resulting product is then purified through recrystallization and characterized by various spectroscopic techniques.
科学的研究の応用
HPPH has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength. The activated photosensitizer generates reactive oxygen species (ROS) that cause damage to cancer cells, leading to their destruction. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
特性
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-6-2-3-7-14(13)18)9-15(19)12-5-4-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNCSXZCNJEAH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-hydroxyphenyl)amino]-1-(pyridin-3-yl)but-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)




![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
